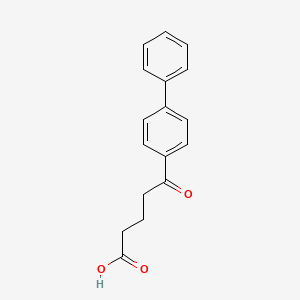

5-(4-Biphenyl)-5-oxovaleric acid

Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry and Related Disciplines

The biphenyl scaffold, characterized by two phenyl rings linked by a single bond, is a fundamental structural motif in organic chemistry. biosynce.com This arrangement is not merely a simple combination of two aromatic rings; it imparts unique conformational properties and serves as a versatile platform for constructing more complex molecules. The biphenyl unit is a key structural element in a wide array of compounds, spanning pharmaceuticals, agrochemicals, and materials science. rsc.org

In medicinal chemistry, the biphenyl moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance their biological activity. Its presence can influence a drug's solubility, its ability to bind to target proteins, and its metabolic stability. biosynce.com For instance, biphenyl structures are found in some anti-inflammatory and anti-cancer drugs. biosynce.com Furthermore, the biphenyl pyrazole (B372694) scaffold has been investigated for its potential in developing multitargeted ligands for neurodegenerative diseases. nih.gov

The applications of biphenyls extend into the polymer and dye industries. biosynce.com They are used as monomers in the synthesis of liquid-crystal polymers (LCPs), which possess high strength and thermal resistance. biosynce.com In the dye industry, the extended π-conjugated system of biphenyl derivatives allows them to absorb light in the visible spectrum, making them suitable for use as dyes. biosynce.com The synthesis of biphenyls is a well-established field, with methods like the Suzuki-Miyaura coupling being instrumental in their preparation. biosynce.comrsc.org

Overview of Oxovaleric Acid Derivatives as Synthetic Intermediates and Biological Probes

Oxovaleric acid derivatives, which contain both a ketone and a carboxylic acid functional group within a five-carbon chain, are valuable synthetic intermediates. The presence of these two reactive sites allows for a wide range of chemical transformations, making them versatile building blocks in organic synthesis. For example, they can be used in the synthesis of heterocyclic compounds and other complex molecules.

The synthesis of oxo acid derivatives can be achieved through various methods. One common approach is the Friedel-Crafts acylation, where an aromatic compound reacts with an acid anhydride (B1165640), such as succinic anhydride or glutaric anhydride, in the presence of a Lewis acid catalyst. rsc.org For instance, the reaction of biphenyl with dihydro-2H-pyran-2,6(3H)-dione can yield a biphenyl-substituted oxopentanoic acid. rsc.org Other synthetic routes to access gamma- and delta-oxo acid derivatives have also been explored. researchgate.net

Beyond their utility in synthesis, some oxovaleric acid derivatives and related keto acids have shown biological activity, making them of interest as biological probes. For example, biarylalkyl carboxylic acid amides have been developed and have shown promising activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov

Contextualization of 5-(4-Biphenyl)-5-oxovaleric Acid within Contemporary Chemical Synthesis and Mechanistic Inquiry

This compound, also known as biphenyl-4-yl-5-oxopentanoic acid, is a specific example of a biaryl-containing ketocarboxylic acid. rsc.org This compound embodies the structural features discussed in the preceding sections, possessing a biphenyl moiety and an oxovaleric acid chain. Its synthesis can be accomplished via a Friedel-Crafts acylation reaction between biphenyl and glutaric anhydride. rsc.org

The study of compounds like this compound is relevant to contemporary chemical synthesis for several reasons. The development of novel and efficient methods for the synthesis of biaryl keto acids is an ongoing area of research. nih.gov For instance, palladium-catalyzed C-H activation reactions have been developed for the synthesis of biaryl imino/keto carboxylic acids. nih.gov These methods often aim for greater efficiency and the use of more environmentally friendly reagents. nih.gov

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules. The carboxylic acid can be converted into a variety of derivatives, such as esters and amides, while the ketone can undergo reactions like reduction, oxidation, or condensation. This versatility allows for its use in the construction of diverse molecular architectures, potentially leading to new materials or biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-(4-phenylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c18-16(7-4-8-17(19)20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXBBXORYRVHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546919 | |

| Record name | 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51994-35-5 | |

| Record name | 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 4 Biphenyl 5 Oxovaleric Acid

Direct Synthetic Routes to 5-(4-Biphenyl)-5-oxovaleric Acid

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a straightforward means to introduce the oxovaleric acid side chain onto the biphenyl (B1667301) scaffold.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation of biphenyl with a suitable acylating agent is the cornerstone for the synthesis of this compound. The regioselectivity of this reaction is directed towards the para-position of the biphenyl ring, leading to the desired 4-substituted product.

A key acylating agent for this transformation is dihydro-2H-pyran-2,6(3H)-dione, which is the anhydride (B1165640) of glutaric acid. The reaction between biphenyl and glutaric anhydride under Friedel-Crafts conditions directly yields the target keto-acid. A closely related reaction involving biphenyl and dihydro-2H-pyran-2,6(3H)-dione in the presence of aluminum chloride (AlCl₃) and nitrobenzene (B124822) as a solvent has been reported to produce biphenyl-4-yl-5-oxopentanoic acid, an isomer of the target compound, demonstrating the viability of this approach. orgsyn.org

The Friedel-Crafts acylation is contingent on the presence of a strong Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most common choice. rsc.orgnih.gov The catalyst's role is to activate the acylating agent, glutaric anhydride, by forming a highly electrophilic acylium ion intermediate. rsc.org This intermediate is then attacked by the electron-rich biphenyl ring.

The choice of solvent is also critical. Nitrobenzene is often used as a solvent in Friedel-Crafts reactions because it is a strongly deactivated aromatic compound and thus does not compete with the substrate in the acylation reaction. researchgate.net Its high dielectric constant also helps to dissolve the reaction components, including the aluminum chloride complex. researchgate.net Other solvents, such as carbon disulfide or dichloromethane, can also be employed depending on the specific reaction conditions. orgsyn.org

Alternative Acylation Approaches and Methodological Refinements

While the direct Friedel-Crafts acylation with glutaric anhydride is the most prominent route, other acylation strategies can be envisioned. These could involve the use of glutaroyl chloride, the acid chloride derivative of glutaric acid, as the acylating agent. The fundamental principle of Lewis acid catalysis remains the same in such approaches.

Preparation of Precursor and Intermediate Compounds

The synthesis of this compound can also be approached through multi-step sequences that involve the preparation of functionalized biphenyl precursors.

Synthesis of Biphenyl Derivatives as Starting Materials

The preparation of appropriately substituted biphenyl derivatives is a crucial aspect of indirect synthetic strategies. Modern cross-coupling reactions, such as the Suzuki and Grignard reactions, are powerful tools for the construction of the biphenyl skeleton.

For instance, a Suzuki coupling reaction between a phenylboronic acid and a halogenated benzene (B151609) derivative bearing a suitable functional group for subsequent elaboration into the oxovaleric acid chain can be employed. A relevant example is the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid to form 4-acetylbiphenyl, which could then be further modified.

Alternatively, Grignard reagents can be utilized. The preparation of 4-biphenylmagnesium bromide from 4-bromobiphenyl (B57062) is a feasible step. This Grignard reagent could then, in principle, react with a derivative of glutaric acid to form the target molecule. The synthesis of a similar Grignard reagent, (4-methylphenyl)magnesium bromide from 4-bromotoluene, has been well-documented.

These precursor synthesis methods offer flexibility and control over the final product's structure. Below is a table summarizing key reactions for the synthesis of biphenyl precursors.

| Reaction Type | Reactants | Product | Catalyst/Reagents | Reference |

| Suzuki Coupling | 4-Bromoacetophenone, Phenylboronic acid | 4-Acetylbiphenyl | Palladium catalyst | |

| Grignard Reaction | 4-Bromotoluene, Magnesium | (4-Methylphenyl)magnesium bromide | Anhydrous tetrahydrofuran |

Reactivity of Carboxylic Acid Precursors

The synthesis of this compound can be achieved through the reactivity of dicarboxylic acid precursors, most notably via Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the biphenyl moiety and the valeric acid backbone. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com

A primary synthetic route involves the reaction of biphenyl with glutaric anhydride. In this reaction, the biphenyl acts as the nucleophilic aromatic ring, and the electrophile is generated from glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). youtube.comrsc.org The reaction is typically carried out in a suitable solvent like nitrobenzene, which can dissolve the reactants and the catalyst without participating in the reaction itself. youtube.com The mechanism involves the formation of an acylium ion from glutaric anhydride, which then attacks the para-position of the biphenyl ring due to steric hindrance at other positions and the directing effect of the phenyl group. A subsequent workup with acid and water quenches the reaction and isolates the desired product. youtube.com

An analogous synthesis is the preparation of fenbufen (B1672489) (4-([1,1'-biphenyl]-4-yl)-4-oxobutanoic acid), where biphenyl is acylated with succinic anhydride. youtube.combldpharm.com This reaction proceeds under similar conditions and underscores the general applicability of using cyclic anhydrides to introduce a keto-acid side chain onto the biphenyl scaffold. rsc.org Research has also documented the synthesis of biphenyl-4-yl-5-oxopentanoic acid through the Friedel-Crafts acylation of biphenyl with dihydro-2H-pyran-2,6(3H)-dione, a derivative of glutaric anhydride, further supporting this synthetic strategy. rsc.org

The general reaction scheme for the synthesis of this compound via Friedel-Crafts acylation is presented below:

Reaction Scheme: Friedel-Crafts Acylation of Biphenyl with Glutaric Anhydride

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Biphenyl | Glutaric Anhydride | AlCl₃ | This compound |

Functional Group Interconversions and Derivatization of this compound

The presence of both a ketone (oxo group) and a carboxylic acid functional group allows for a variety of chemical transformations, making this compound a versatile intermediate for the synthesis of other complex molecules.

Oxidation Reactions of the Oxo Group

The oxo group in this compound can undergo oxidation. However, due to the presence of the carboxylic acid and the aromatic biphenyl system, the choice of oxidizing agent and reaction conditions is crucial to achieve selectivity. Strong oxidizing agents under harsh conditions could potentially lead to the degradation of the molecule.

A relevant study on the oxidation of the structurally similar 5-(4'-fluorophenyl)-5-oxopentanoic acid by acid permanganate (B83412) provides insights into the potential reactivity of the oxo group. researchgate.net In this study, the reaction kinetics were found to be first order with respect to the oxoacid, the oxidant, and the hydrogen ion concentration. researchgate.net This suggests that the oxidation likely proceeds via the enol form of the ketone, which is facilitated by acid catalysis. The products of such an oxidation would likely be dicarboxylic acids resulting from the cleavage of the carbon-carbon bond adjacent to the ketone. For this compound, this would theoretically yield 4-biphenylcarboxylic acid and succinic acid.

Reduction Reactions of the Oxo Group

The oxo group of this compound can be selectively reduced to a secondary alcohol, yielding 5-(4-biphenylyl)-5-hydroxyvaleric acid. This transformation can be achieved using various reducing agents. A common method for reducing ketones in the presence of carboxylic acids is through catalytic hydrogenation or by using metal hydrides like sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent is critical to avoid the reduction of the carboxylic acid group.

Alternatively, both the oxo group and the carboxylic acid group can be reduced. For the complete reduction of the keto-acid to the corresponding alkane, a Clemmensen or Wolff-Kishner reduction can be employed. wikipedia.orgorganic-chemistry.org For instance, the Clemmensen reduction, which uses amalgamated zinc and hydrochloric acid, is effective in reducing β-benzoylpropionic acid to γ-phenylbutyric acid. orgsyn.org A similar approach could be applied to reduce this compound to 5-(4-biphenylyl)pentanoic acid.

Table: Potential Reduction Products of this compound

| Starting Material | Reducing Agent/Conditions | Major Product |

| This compound | Sodium Borohydride (NaBH₄) | 5-(4-Biphenylyl)-5-hydroxyvaleric acid |

| This compound | Amalgamated Zinc (Zn(Hg)), HCl | 5-(4-Biphenylyl)pentanoic acid |

Nucleophilic Substitution Reactions of Ester Analogues

The carboxylic acid group of this compound can be converted to its corresponding ester, for example, a methyl or ethyl ester, through Fischer esterification. masterorganicchemistry.comlibretexts.org This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The resulting ester is a versatile intermediate for further derivatization through nucleophilic acyl substitution.

These ester analogues can react with a variety of nucleophiles to form amides, hydrazides, and other derivatives. For instance, reaction with ammonia (B1221849) or primary/secondary amines would yield the corresponding amides. This reactivity is fundamental in the synthesis of various biologically active compounds. The general principle of these reactions follows the nucleophilic acyl substitution mechanism, where the alkoxy group of the ester is replaced by the incoming nucleophile.

Catalytic Systems and Reaction Conditions for Synthesis Enhancement

Homogeneous Catalysis in C-C Bond Formation

While the traditional Friedel-Crafts acylation for the synthesis of this compound often employs stoichiometric amounts of a Lewis acid catalyst like AlCl₃, modern synthetic chemistry aims to develop more efficient and environmentally benign catalytic systems. wikipedia.orgsigmaaldrich.com Homogeneous catalysis offers a promising alternative for enhancing the efficiency of the C-C bond-forming step.

In the context of biphenyl derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for constructing the biphenyl framework itself. ajgreenchem.com For the acylation step, while less common than for cross-coupling, research into homogeneous catalytic Friedel-Crafts reactions is ongoing. The use of milder Lewis acids or Brønsted acids in catalytic amounts can be effective, particularly for activated aromatic systems. wikipedia.org The development of homogeneous catalysts that can efficiently mediate the acylation of biphenyl with glutaric anhydride would represent a significant improvement over the classical method by reducing waste and simplifying the purification process.

Heterogeneous Catalysis Approaches

The exploration of heterogeneous catalysts in the context of this compound has primarily focused on two main areas: its synthesis via Friedel-Crafts acylation and its subsequent chemical transformations, including reduction and cross-coupling reactions.

Friedel-Crafts Acylation with Solid Acid Catalysts

The conventional synthesis of this compound involves the Friedel-Crafts acylation of biphenyl with succinic anhydride using a homogeneous Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). youtube.comnih.gov While effective, this method suffers from drawbacks related to the use of stoichiometric amounts of the catalyst, corrosive reaction conditions, and difficult product purification.

In a move towards more environmentally benign processes, research has investigated the use of solid acid catalysts. These materials, which include zeolites, sulfated metal oxides, and clays (B1170129), can function as recyclable alternatives to traditional Lewis acids. google.comrsc.org A notable development in this area is the use of mechanochemical activation for the Friedel-Crafts acylation. A study has demonstrated the successful reaction of biphenyl with succinic anhydride under solvent-free ball-milling conditions, achieving a 69% yield. beilstein-journals.org This method not only eliminates the need for hazardous solvents but also simplifies the work-up procedure.

While specific, detailed industrial applications of other solid acid catalysts for this particular reaction remain limited in publicly available literature, the general applicability of catalysts like sulfated zirconia and pillared clays for the acylation of aromatic hydrocarbons with anhydrides has been patented, suggesting potential for future development. google.com

Chemical Transformations via Heterogeneous Catalysis

Beyond its synthesis, this compound can undergo various chemical transformations facilitated by heterogeneous catalysts. These reactions primarily target the carbonyl group and the aromatic rings.

One significant transformation is the reduction of the ketone functionality. Heterogeneous catalysts like Raney Nickel are well-established for the hydrogenation of carbonyl groups to alcohols or even the complete reduction to a methylene (B1212753) group under specific conditions. masterorganicchemistry.comresearchgate.net While direct documented examples for this compound are scarce, the general reactivity of Raney Nickel suggests its potential applicability for the selective reduction of the ketone in this molecule. masterorganicchemistry.com

Furthermore, heterogeneous palladium catalysts have been employed in the synthesis of related biphenyl derivatives, indicating their potential for transformations involving this compound. For instance, palladium-on-carbon (Pd/C) is a common catalyst for the hydrogenation of aromatic systems, although this would likely require more forcing conditions than the reduction of the ketone. nih.gov More advanced applications include palladium-catalyzed cross-coupling reactions. A patent describes a multi-step synthesis of Fenbufen (an alternative name for the title compound) that may involve a heterogeneous palladium catalyst, though specific details of the catalytic step are not fully disclosed. clockss.org

Table 1: Heterogeneous Catalytic Approaches for this compound

| Reaction Type | Catalyst | Reactants | Product | Yield | Key Findings & Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ (under mechanochemical conditions) | Biphenyl, Succinic Anhydride | This compound | 69% | Solvent-free synthesis via ball-milling. beilstein-journals.org |

| Friedel-Crafts Acylation | Solid Acids (e.g., sulfated zirconia, pillared clays) | Aromatic Hydrocarbons, Carboxylic Acid Anhydrides | Aromatic Ketones | Not specified | General patent for the use of solid acid catalysts in Friedel-Crafts acylation. google.com |

| Ketone Reduction | Raney Nickel | General Ketones | Alcohols/Alkanes | Not specified | General applicability for ketone reduction. masterorganicchemistry.comresearchgate.net |

| Aromatic Hydrogenation | Palladium on Carbon (Pd/C) | General Aromatic Compounds | Cycloalkanes | Not specified | General catalyst for aromatic ring hydrogenation. nih.gov |

| Multi-step Synthesis | Potentially Heterogeneous Palladium Catalyst | Not fully specified | Fenbufen | Not specified | Patent describing a synthetic route that may involve heterogeneous catalysis. clockss.org |

Spectroscopic Characterization and Structural Elucidation of 5 4 Biphenyl 5 Oxovaleric Acid and Its Derivatives

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture. For 5-(4-biphenyl)-5-oxovaleric acid and its derivatives, both high-performance liquid chromatography and gas chromatography play vital roles.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC, often employing C18 or phenyl stationary phases, is a common choice. chromatographyonline.com Phenyl-based stationary phases, including biphenyl (B1667301) phases, are particularly effective due to the potential for π-π interactions between the aromatic rings of the analyte and the stationary phase, which can provide unique selectivity for aromatic compounds. chromatographyonline.comphenomenex.com

The choice of mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol, is critical for achieving optimal separation. mdpi.com Methanol is often preferred over acetonitrile to maximize π-π interactions with phenyl-based columns. phenomenex.com However, acetonitrile may be added to methanol/water mixtures to reduce backpressure. phenomenex.com The detection of these compounds is often achieved using a UV detector, as the biphenyl and carbonyl chromophores absorb UV light. nih.gov For instance, a study on the HPLC analysis of similar aromatic carboxylic acids utilized UV detection for quantification. researchgate.net Furthermore, derivatization techniques can be employed to enhance detectability. For example, 4,5-dioxovaleric acid has been successfully analyzed by HPLC after derivatization to a fluorescent product, significantly improving the detection limit. nih.gov

Table 1: HPLC Parameters for Analysis of Biphenyl Derivatives

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | Biphenyl, Phenyl-Hexyl, C18 | Biphenyl and Phenyl-Hexyl phases offer enhanced retention and selectivity for aromatic compounds through π-π interactions. chromatographyonline.comphenomenex.com C18 is a standard for reversed-phase chromatography. chromatographyonline.com |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradients | Methanol can enhance π-π interactions with phenyl-based columns. phenomenex.com Acetonitrile is a common organic modifier. mdpi.com Gradients allow for the separation of compounds with a range of polarities. |

| Detection | UV Absorbance (e.g., 245 nm, 280 nm) | The aromatic biphenyl ring and carbonyl group are strong UV chromophores. mdpi.comnih.gov |

Gas Chromatography (GC and GC×GC) for Volatile Derivatives

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives, such as methyl esters, can be readily analyzed. The derivatization process converts the non-volatile carboxylic acid into a more volatile ester, enabling its passage through the GC column.

GC analysis is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components based on their mass spectra. oup.com The separation is typically performed on a capillary column, such as one coated with 5% phenyl polymethyl siloxane, which provides good resolution for a wide range of compounds. nih.gov The temperature of the GC oven is programmed to increase during the analysis, allowing for the sequential elution of compounds with different boiling points. oup.com

Comprehensive two-dimensional gas chromatography (GC×GC) can provide even greater resolving power for complex mixtures of volatile derivatives, separating components based on two different column selectivities. This advanced technique is particularly useful for resolving co-eluting peaks that may be present in complex sample matrices.

Table 2: GC-MS Parameters for Analysis of Volatile Biphenyl Derivatives

| Parameter | Typical Conditions | Rationale |

| Derivatization | Esterification (e.g., with methanol) | Increases volatility of the carboxylic acid for GC analysis. |

| Column | HP-5MS (5% Phenyl Polydimethylsiloxane) or similar | Provides good separation for a wide range of semi-volatile organic compounds. nih.gov |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. oup.com |

| Temperature Program | Ramped oven temperature (e.g., 60°C to 300°C) | Allows for the separation of compounds with a range of boiling points. oup.com |

| Detector | Mass Spectrometer (MS) | Provides structural information for compound identification. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods provide valuable information about the functional groups and electronic structure of molecules. IR and UV-Vis spectroscopy are fundamental techniques for the characterization of this compound.

Identification of Key Functional Groups via FTIR

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

The most prominent features in the IR spectrum are the absorptions corresponding to the carbonyl (C=O) groups of the ketone and the carboxylic acid. The ketone C=O stretching vibration typically appears in the range of 1666-1690 cm⁻¹ for aromatic ketones. wpmucdn.com The carboxylic acid C=O stretch is usually found around 1705-1720 cm⁻¹. libretexts.org The carboxylic acid also displays a very broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form. libretexts.orgmsu.edu

The aromatic biphenyl moiety gives rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, which typically appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic rings. libretexts.org

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (dimer) | 2500-3300 (broad) libretexts.orgmsu.edu |

| Aromatic C-H | C-H Stretch | >3000 libretexts.org |

| Aliphatic C-H | C-H Stretch | 2800-2960 wpmucdn.com |

| Ketone C=O | C=O Stretch | 1666-1690 wpmucdn.com |

| Carboxylic Acid C=O | C=O Stretch | 1705-1720 libretexts.org |

| Aromatic C=C | C=C Stretch (in-ring) | 1600 & 1500 libretexts.org |

| Carboxylic Acid | C-O Stretch | 1210-1320 libretexts.org |

Electronic Transitions and Aromaticity from UV-Vis Data

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is dominated by absorptions arising from the biphenyl and benzoyl chromophores.

Biphenyl itself exhibits a strong absorption band, often referred to as the K-band, which is due to a π → π* transition within the conjugated system. youtube.com The position and intensity of this band can be influenced by substitution and the planarity of the two phenyl rings. youtube.com In derivatives of biphenyl, this absorption is a key indicator of the extended aromatic system. researchgate.netacs.org The presence of the carbonyl group conjugated to the phenyl ring (a benzoyl moiety) will also contribute to the UV-Vis spectrum, typically showing a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. The solvent can influence the position of these absorption bands; for example, a shift to longer wavelengths (bathochromic or red shift) can be observed in more polar solvents. physchemres.org The absorption spectrum of a related biphenyl derivative, 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole, shows a distinct absorption band system in the 225–350 nm region. wordpress.com

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Biphenyl | π → π* (K-band) | ~250-310 wordpress.com |

| Benzoyl | π → π | Shorter wavelength region |

| Benzoyl | n → π | Longer wavelength region (weaker) |

Theoretical and Computational Investigations of 5 4 Biphenyl 5 Oxovaleric Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis of 5-(4-Biphenyl)-5-oxovaleric acid are essential for understanding its three-dimensional structure and the various shapes it can adopt. The flexibility of the molecule, particularly the rotation around the biphenyl (B1667301) linkage and the valeric acid side chain, results in a complex potential energy surface with multiple conformers.

Energy Minimization and Conformational Sampling

Energy minimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the global minimum energy conformation. For a molecule like this compound, this process involves systematically exploring different spatial arrangements of its atoms to identify the one with the lowest potential energy.

Conformational sampling techniques are employed to explore the potential energy surface and identify various low-energy conformers. Methods such as systematic searches or stochastic methods like Monte Carlo simulations are used to rotate the rotatable bonds, including the bond connecting the two phenyl rings of the biphenyl group and the single bonds within the valeric acid chain. The relative energies of these conformers are then calculated. For biphenyl compounds, the dihedral angle between the two phenyl rings is a critical parameter. In the solid state, biphenyl is planar, but in the gas phase and in solution, it adopts a twisted conformation with a dihedral angle of approximately 45 degrees due to the balance between steric hindrance of the ortho-hydrogens and π-conjugation. ic.ac.uk The valeric acid side chain also possesses significant conformational freedom.

Force fields such as MMFF94 or AMBER are commonly used for these calculations as they provide a good balance between computational cost and accuracy for organic molecules. researchgate.netnih.gov The energy differences between various conformers can be small, indicating that the molecule likely exists as a mixture of several conformations at room temperature.

Table 1: Representative Torsional Angles and Relative Energies of Low-Energy Conformers of a Biphenyl Derivative (Illustrative)

| Conformer | Dihedral Angle (Phenyl-Phenyl) | Torsional Angle (Valeric Acid Chain) | Relative Energy (kcal/mol) |

| 1 | 45° | 180° (anti) | 0.00 |

| 2 | 45° | 60° (gauche) | 0.85 |

| 3 | -45° | 180° (anti) | 0.00 |

| 4 | -45° | -60° (gauche) | 0.85 |

This table is illustrative and based on typical values for related biphenyl compounds. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Structural Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD provides insights into the conformational flexibility and structural changes that occur in a system. For this compound, MD simulations can reveal how the molecule behaves in a solvent environment, which is more representative of biological conditions. mdpi.comnih.gov

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to track the positions and velocities of the atoms over time. This trajectory provides a detailed picture of the molecule's flexibility.

Analysis of the MD trajectory can reveal the range of motion for different parts of the molecule, such as the fluctuation of the biphenyl dihedral angle and the various conformations adopted by the valeric acid side chain. Root Mean Square Deviation (RMSD) plots can be used to assess the stability of the simulation and identify conformational changes. Such simulations have been performed on related biphenyl acetic acid derivatives to understand their stability and binding conformations within protein active sites. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and properties of molecules compared to force field-based methods.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential)

The electronic structure of this compound determines its reactivity and intermolecular interactions. Key properties derived from electronic structure calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For biphenyl derivatives, the HOMO and LUMO are often delocalized over the aromatic rings. researchgate.netajchem-a.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The MEP is useful for predicting how the molecule will interact with other molecules, such as through hydrogen bonding or electrostatic interactions. In this compound, the carboxylic acid group is expected to have a region of high negative electrostatic potential, making it a likely site for hydrogen bond donation and interaction with positively charged residues in a protein. nih.gov

Table 2: Calculated Electronic Properties of a Related Biphenyl Carboxylic Acid (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

These values are illustrative and based on typical DFT calculations for similar molecules. The exact values for this compound would need to be specifically calculated.

Prediction of Spectroscopic Properties

Quantum chemical calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. nih.gov

By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts can be predicted and compared to experimental data to confirm the structure and assign the signals. For biaryl compounds, the calculated chemical shifts are sensitive to the dihedral angle between the rings, making NMR a valuable tool for conformational analysis in solution. helsinki.fi The predicted spectrum would show characteristic signals for the aromatic protons of the biphenyl group and the aliphatic protons of the valeric acid chain.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Biphenyl Protons | 7.3 - 7.8 | 127 - 142 |

| Methylene (B1212753) Protons (Valeric Acid) | 2.0 - 3.2 | 25 - 40 |

| Carbonyl Carbon | - | ~200 |

| Carboxyl Carbon | - | ~175 |

These are approximate ranges based on known chemical shifts for similar structural motifs. Precise prediction requires specific calculations.

Ligand-Protein Docking and Molecular Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to understand how a molecule might interact with a biological receptor and to predict its binding affinity.

Given that this compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen (B1672489), a likely biological target for docking studies is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform. ijpsr.com Docking simulations can predict how this compound fits into the active site of COX-2.

The docking process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then scoring these poses based on a scoring function that estimates the binding free energy. The results can reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues like Arginine and Tyrosine in the COX-2 active site. The biphenyl group can form hydrophobic and π-π stacking interactions with hydrophobic residues in the active site. researchgate.net

Table 4: Potential Interacting Residues in COX-2 Active Site and Binding Energy (Illustrative)

| Interacting Residue | Type of Interaction | Binding Energy (kcal/mol) |

| Arg120 | Hydrogen Bond, Salt Bridge | -8.5 |

| Tyr355 | Hydrogen Bond | |

| Val523 | Hydrophobic Interaction | |

| Phe518 | π-π Stacking |

This table is illustrative and based on docking studies of similar biphenyl-containing inhibitors with COX-2. Specific interactions and binding energy for this compound would be determined from a dedicated docking study.

Binding Mode Prediction for Enzyme Targets

Information regarding the prediction of binding modes of this compound with any specific enzyme targets is not available in the reviewed scientific literature. Molecular docking simulations, a primary tool for such predictions, have not been reported for this compound. Such studies would typically provide insights into the orientation and conformation of the compound within an enzyme's active site, identifying key amino acid residues involved in potential interactions.

Assessment of Interaction Energies

Consistent with the absence of binding mode prediction studies, there is no available data on the assessment of interaction energies between this compound and any enzyme targets. The calculation of interaction energies, often performed using molecular mechanics or quantum mechanics methods, quantifies the strength of the interaction between a ligand and its receptor, providing a numerical basis for comparing binding affinities.

Emerging Research Applications and Future Directions

Development as Molecular Probes for Biochemical Systems

The inherent fluorescence of the biphenyl (B1667301) moiety serves as a foundational property for the development of molecular probes. Biphenyl derivatives are known to exhibit fluorescence that can be sensitive to the local environment, such as pH and solvent polarity. This intrinsic property is a key starting point for designing probes that can report on specific biochemical events or conditions.

The development of fluorescent probes often involves linking a fluorophore to a reactive or selective group that interacts with a target analyte. In 5-(4-Biphenyl)-5-oxovaleric acid, the keto-acid functional group offers a site for such modification. For instance, the ketone group's reactivity could be harnessed in probes designed to detect changes in extremely acidic environments through mechanisms like keto-enol tautomerization, which can lead to a ratiometric fluorescence response. nih.govrsc.org Fluorescent probes have been successfully designed to monitor the activity of crucial enzymes like the proteasome by incorporating unnatural amino acids and leveraging fluorescence changes upon enzymatic cleavage. nih.gov The structure of this compound could be adapted for similar purposes, where the biphenyl unit acts as the fluorescent reporter and the valeric acid chain is modified to be a substrate for a specific enzyme. mdpi.com

Future research could focus on synthesizing derivatives where the valeric acid tail is functionalized to selectively bind to specific biomolecules, allowing the biphenyl fluorophore to signal these binding events through changes in fluorescence intensity or wavelength.

Potential as Building Blocks in Advanced Organic Synthesis

The structure of this compound makes it a valuable precursor, or building block, for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. Its synthesis can be readily achieved through established organic reactions. A primary method for its preparation is the Friedel-Crafts acylation, a robust reaction for forming carbon-carbon bonds to aromatic rings. nih.gov

Specifically, the synthesis would involve the reaction of biphenyl with glutaric anhydride (B1165640) (for the five-carbon chain) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov This reaction directly attaches the oxo-pentanoic acid chain to the biphenyl core. A closely related compound, biphenyl-4-yl-5-oxopentanoic acid, has been synthesized using similar methods. nih.gov

Once synthesized, this compound offers two key reactive sites for further modification: the aromatic biphenyl rings and the carboxylic acid group.

The Carboxylic Acid: This group can be converted into a variety of other functional groups such as esters, amides, or acid chlorides, allowing it to be coupled with other molecules. wikipedia.org

The Biphenyl Rings: The phenyl rings can undergo further electrophilic aromatic substitution reactions to introduce additional functional groups, tuning the electronic and physical properties of the molecule.

This versatility makes the compound a useful starting material for creating libraries of complex derivatives for drug discovery or for building polymers and other advanced materials.

Integration into Material Science Research (e.g., biphenyl derivatives in OLEDs, liquid crystals)

The rigid and planar nature of the biphenyl core is a highly desirable feature in material science, particularly for liquid crystals and organic light-emitting diodes (OLEDs).

Liquid Crystals: Molecules containing biphenyl units are known to form liquid crystal phases. royalsocietypublishing.org The rod-like shape of these molecules allows them to align in specific orientations, leading to the anisotropic properties characteristic of liquid crystals. The flexibility of the valeric acid chain in this compound could influence the specific type of liquid crystal phase (e.g., nematic or smectic) and the temperature range over which it is stable. targetmol.com

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely used in the construction of high-performance OLEDs. royalsocietypublishing.orgrsc.orgelsevierpure.com They can function in several key roles:

Host Materials: Their wide bandgap and high triplet energy make them suitable hosts for phosphorescent dopants, particularly for blue-emitting OLEDs. acs.org

Hole-Transporting Materials (HTMs): The electron-rich nature of the biphenyl system facilitates the transport of positive charges (holes) within the device. elsevierpure.com

Emitting Layer: Modified biphenyls can themselves be efficient light emitters. rsc.org

The thermal stability of the biphenyl structure is another critical advantage, contributing to the longevity and durability of OLED devices. royalsocietypublishing.org The this compound scaffold could be used to synthesize new materials where the biphenyl core provides the necessary electronic properties and thermal stability, while the acid group allows for polymerization or attachment to other functional units.

Innovations in Catalyst Design for Related Syntheses

The synthesis of this compound and its derivatives relies on two fundamental reactions: the formation of the biphenyl unit itself and the acylation of the biphenyl ring. Both areas have seen significant innovations in catalyst design.

Suzuki-Miyaura Coupling: The most powerful and common method for creating the C-C bond between the two phenyl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.orgresearchgate.net This reaction couples an aryl halide with an arylboronic acid. Innovations in this field focus on creating more active and stable catalysts. Modern catalysts, often based on palladium with bulky biarylmonophosphine ligands like SPhos, allow these reactions to occur under mild conditions, even at room temperature, and with very low catalyst loading. acs.orgnih.gov Research is also geared towards using environmentally friendly solvents like water and developing reusable, heterogeneous catalysts to make the process greener and more cost-effective. researchgate.netacs.orgresearchgate.net

Friedel-Crafts Acylation: The traditional catalyst for this reaction is a stoichiometric amount of a strong Lewis acid, such as AlCl₃. nih.gov A major drawback is the large amount of waste generated. Modern catalyst development aims to replace these with more environmentally benign and recyclable options. These include:

Solid Acids: Zeolites, clays (B1170129), and sulfated zirconia. medchemexpress.com

Alternative Reagents: Polyphosphoric acid (PPA) and Eaton's reagent are effective cyclization agents that often require no additional solvent. beilstein-journals.org

Metal Triflates: These are more water-tolerant and can often be used in catalytic amounts.

These advancements make the synthesis of compounds like this compound more efficient, scalable, and sustainable.

Exploration of Novel Biochemical Targets for Oxovaleric Acid Scaffolds

The bifunctional nature of this compound suggests that it could interact with multiple biological targets. Its structural similarity to known active compounds provides a roadmap for exploring its potential therapeutic applications.

A very close analog, Fenbufen (B1672489) (4-([1,1'-biphenyl]-4-yl)-4-oxobutanoic acid), is a well-known non-steroidal anti-inflammatory drug (NSAID). bldpharm.com Fenbufen itself is a pro-drug that is metabolized in the body to the active compound, 4-biphenylacetic acid. bertin-bioreagent.comnih.govnih.gov The primary mechanism of action is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2 , which are key to the inflammatory pathway. medchemexpress.com Fenbufen has also been reported to act as an inhibitor of caspases , enzymes involved in apoptosis. medchemexpress.com

Beyond the targets of its close analogs, the oxovaleric acid scaffold itself points to other potential biochemical interactions:

G Protein-Coupled Receptors (GPCRs): Certain ketone bodies, which are structurally related to keto acids, have been identified as signaling molecules that activate specific GPCRs. For example, β-hydroxybutyrate activates GPR109A, and acetoacetate (B1235776) activates GPR43, both of which are involved in metabolic regulation and inflammation. nih.gov

Histone Deacetylases (HDACs): Valeric acid, the parent carboxylic acid, is known to be an inhibitor of HDACs, enzymes that play a crucial role in gene regulation and are targets for cancer therapy. nih.gov

Metabolic Enzymes: Alpha-keto acids are central intermediates in major metabolic pathways, including the Krebs cycle and the breakdown of amino acids. nih.govwikipedia.org Enzymes within these pathways, such as α-keto acid dehydrogenases, could be potential targets. nih.gov Genetic defects in these enzymes lead to serious metabolic disorders, highlighting their importance. rupahealth.comnih.gov

Future research will likely explore whether this compound or its derivatives can modulate these targets, potentially leading to new therapies for inflammatory, metabolic, or oncologic diseases.

Q & A

Basic: What experimental methods are recommended for synthesizing 5-(4-Biphenyl)-5-oxovaleric acid?

Answer:

Synthesis typically involves coupling biphenyl derivatives with valeric acid precursors. For example, brominated intermediates (e.g., 5-bromovaleric acid derivatives) can undergo Ullmann or Suzuki-Miyaura cross-coupling reactions with biphenyl boronic acids to introduce the biphenyl moiety. Reaction conditions (e.g., palladium catalysts, temperature) must be optimized to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm the presence of biphenyl protons (aromatic region: δ 7.2–7.8 ppm) and the oxovaleric acid backbone (e.g., carbonyl peak at ~170 ppm in NMR).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for research-grade compounds) using reverse-phase columns and UV detection.

- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF .

Advanced: How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

Discrepancies may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Cross-validation: Compare data across multiple techniques (e.g., IR for carbonyl groups, X-ray crystallography for definitive structural confirmation).

- Controlled experiments: Repeat synthesis under inert atmospheres to exclude oxidation artifacts.

- Computational modeling: Use DFT calculations to predict NMR shifts or vibrational spectra for comparison with experimental data .

Advanced: What strategies are effective for evaluating the stability of this compound under varying storage conditions?

Answer:

Conduct accelerated stability studies:

- Thermal stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability: Expose samples to UV/visible light and monitor degradation via HPLC.

- Humidity tests: Store samples at 40°C/75% relative humidity for 4 weeks and assess changes in purity.

Document any hazardous decomposition products (e.g., biphenyl derivatives) using GC-MS .

Advanced: How can researchers address conflicting bioactivity results in cell-based assays?

Answer:

Contradictions may stem from assay conditions or compound solubility. Optimize:

- Solubility: Use DMSO stocks with concentrations ≤0.1% to avoid cytotoxicity. Confirm solubility in assay buffers via dynamic light scattering (DLS).

- Dose-response curves: Ensure linearity across multiple replicates.

- Mechanistic studies: Pair assays with molecular docking or enzyme inhibition tests to validate target engagement .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for weighing and synthesis to prevent inhalation.

- Spill management: Neutralize acidic spills with sodium bicarbonate.

- Waste disposal: Segregate halogenated waste for incineration .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

- QSAR modeling: Correlate structural features (e.g., logP, polar surface area) with bioavailability.

- ADMET prediction: Use tools like SwissADME to forecast absorption, metabolism, and toxicity.

- Docking simulations: Identify binding interactions with target proteins (e.g., enzymes in inflammatory pathways) to guide functional group modifications .

Basic: What are the best practices for ensuring reproducibility in synthetic protocols?

Answer:

- Detailed documentation: Record exact reagent grades, solvent batches, and reaction times.

- Quality control: Validate starting materials via FTIR or NMR before use.

- Open data: Share raw spectral files and chromatograms in supplementary materials .

Advanced: How should researchers interpret toxicological data gaps for this compound?

Answer:

- Read-across approach: Use toxicity data from structurally similar compounds (e.g., biphenyl derivatives) as provisional benchmarks.

- In vitro assays: Conduct Ames tests for mutagenicity and MTT assays for acute cytotoxicity.

- Regulatory alignment: Follow OECD guidelines for tiered testing to prioritize high-risk endpoints .

Advanced: What experimental designs are optimal for studying the compound’s role in supramolecular assemblies?

Answer:

- Crystallography: Grow single crystals via slow evaporation (e.g., using ethanol/water mixtures) to analyze packing motifs.

- Dynamic light scattering (DLS): Monitor self-assembly in solution under varying pH and ionic strengths.

- Surface plasmon resonance (SPR): Quantify binding affinities with partner molecules (e.g., cyclodextrins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.